2,5-Bis(2-methoxyethoxy)terephthalic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H18O8 |
|---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
2,5-bis(2-methoxyethoxy)terephthalic acid |
InChI |
InChI=1S/C14H18O8/c1-19-3-5-21-11-7-10(14(17)18)12(22-6-4-20-2)8-9(11)13(15)16/h7-8H,3-6H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
ILCXBZXGJSPEPF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=C(C=C1C(=O)O)OCCOC)C(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 2,5 Bis 2 Methoxyethoxy Terephthalic Acid
Carboxylic Acid Functional Group Transformations
The carboxylic acid groups are the most reactive sites on the molecule, readily undergoing reactions typical of this functional group. These transformations are crucial for the synthesis of polymers and other functional materials.
Esterification of the carboxylic acid groups is a fundamental reaction for incorporating 2,5-Bis(2-methoxyethoxy)terephthalic acid into polyesters. This can be achieved through several methods, including direct esterification with alcohols under acidic catalysis or conversion to a more reactive intermediate like an acyl chloride followed by reaction with an alcohol.
One common method is the melt polycondensation of the diacid with a diol, such as ethylene (B1197577) glycol or 1,4-butanediol, at elevated temperatures in the presence of a catalyst. This process leads to the formation of polyesters with the 2,5-bis(2-methoxyethoxy)terephthalate unit integrated into the polymer backbone. The general scheme for this polyesterification is as follows:
n HOOC-Ar-COOH + n HO-R-OH → [-OC-Ar-COO-R-O-]n + 2n H2O
Where Ar represents the 2,5-bis(2-methoxyethoxy)phenylene group and R is the alkyl group of the diol.
The properties of the resulting polyesters can be tuned by the choice of the diol. For instance, using longer chain diols can increase the flexibility of the polymer chain.
Below is a table summarizing typical esterification reactions involving terephthalic acid derivatives for polymer synthesis:
Table 1: Examples of Esterification Reactions for Polyester (B1180765) Synthesis| Reactant 1 | Reactant 2 | Reaction Type | Product | Key Features |
|---|---|---|---|---|
| This compound | Ethylene Glycol | Melt Polycondensation | Poly(ethylene 2,5-bis(2-methoxyethoxy)terephthalate) | Introduction of flexible ether side chains into a PET-like structure. |
| 2,5-Bis(2-methoxyethoxy)terephthaloyl chloride | 1,4-Butanediol | Solution Polycondensation | Poly(butylene 2,5-bis(2-methoxyethoxy)terephthalate) | Higher reactivity of acyl chloride allows for lower reaction temperatures. |
| This compound | Bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) | Transesterification | Copolyester | Method to create random copolymers with varying properties. |
The carboxylic acid groups of this compound can also react with amines and hydrazines to form polyamides and polyhydrazides, respectively. These reactions typically proceed via a condensation mechanism, often requiring the activation of the carboxylic acid, for instance, by converting it to an acyl chloride.
The reaction with diamines leads to the formation of polyamides. The general reaction is:
n ClOC-Ar-COCl + n H2N-R-NH2 → [-OC-Ar-CONH-R-NH-]n + 2n HCl
These polyamides can exhibit interesting properties due to the presence of the flexible ether side chains, which can influence their solubility and thermal characteristics.
Similarly, reaction with hydrazine (B178648) or dihydrazides yields polyhydrazides. A specific derivative, 2,5-Bis(2-methoxyethoxy)terephthalohydrazide, has been documented. wikipedia.org This compound can be synthesized by reacting the corresponding diester of this compound with hydrazine hydrate. Polyhydrazides are of interest as precursors to polyoxadiazoles, which are a class of high-performance polymers.
The table below summarizes the formation of amide and hydrazide derivatives from terephthalic acid analogues.
Table 2: Amide and Hydrazide Formation Reactions| Starting Material | Reagent | Product Type | Potential Application |
|---|---|---|---|
| 2,5-Bis(2-methoxyethoxy)terephthaloyl chloride | Hexamethylenediamine | Polyamide | Engineering plastics with modified properties. |
| Dimethyl 2,5-bis(2-methoxyethoxy)terephthalate | Hydrazine Hydrate | Dihydrazide | Precursor to polyoxadiazoles. wikipedia.org |
| This compound | Aniline | Bis-anilide | Intermediate for dyes or liquid crystals. |
Polymers derived from this compound, such as polyesters and polyamides, are susceptible to hydrolysis, particularly under acidic or basic conditions. The ester or amide linkages in the polymer backbone can be cleaved by water, leading to a decrease in molecular weight and a loss of mechanical properties.
The presence of the polyether side chains can influence the rate of hydrolysis. The ether linkages themselves are generally stable to hydrolysis under conditions that would cleave esters. However, the hydrophilic nature of the ethylene glycol ether units can increase the moisture absorption of the polymer, which may facilitate the hydrolytic degradation of the ester or amide groups in the main chain.
The hydrolysis of polyesters containing ether linkages has been studied, and it is known that the rate of degradation can be influenced by factors such as the hydrophilicity of the polymer and the pH of the environment. For instance, in a study on the hydrolytic stability of polyurethane elastomers, it was noted that polyether groups exhibit excellent hydrolytic stability compared to polyester groups. andersondevelopment.com
Modifications and Functionalization of the Ether Side Chains
The ether side chains of this compound offer opportunities for further modification and functionalization, which can be used to tailor the properties of the resulting materials.
While this compound has a specific ether side chain length, the synthesis of analogous compounds with varying ether chain lengths is a strategy to tune the properties of the resulting polymers. Increasing the length of the oligo(ethylene glycol) ether side chains would be expected to increase the flexibility and hydrophilicity of the polymers. This can impact properties such as the glass transition temperature, solubility, and ion-coordinating ability.
Research on other polymer systems has demonstrated that the length of oligoether side chains significantly impacts the properties of the material. For example, in a study on polythiophenes, the length of the oligoether side chains was found to influence the degree of order in thin films and their thermoelectric properties. nih.gov
The general synthetic route to such dialkoxy terephthalic acids involves the alkylation of 2,5-dihydroxyterephthalic acid with the appropriate alkyl halide or tosylate. google.com
The ether side chains can potentially be functionalized to introduce a variety of chemical groups, although this is a less explored area for this specific molecule. Strategies for such modifications could include:
Cleavage of the Ether Bond: Strong acids like HBr or HI can cleave ethers. libretexts.org This could potentially be used to convert the methoxyethoxy groups back to hydroxyethoxy groups, which could then be further functionalized. However, the conditions required for ether cleavage are harsh and may also affect other parts of the molecule, particularly in a polymer.
Oxidation of the Side Chain: While the ether linkages are relatively stable, the terminal methyl group or the methylene (B1212753) groups could potentially be oxidized under specific conditions, although this would likely require specialized reagents to avoid oxidation of the aromatic ring.
Post-polymerization Modification: For polymers containing 2,5-Bis(2-methoxyethoxy)terephthalate units, post-polymerization modification of the side chains could be a viable strategy. This would involve chemical reactions that selectively target the side chains without degrading the polymer backbone. Such modifications could be used to attach specific functional groups for applications in areas like drug delivery or sensor technology.
While specific examples for this compound are not abundant in the literature, the principles of post-polymerization modification of side chains are well-established for other polymer systems. rsc.org
Applications in Advanced Materials Science
Polymer Synthesis and Engineering Utilizing 2,5-Bis(2-methoxyethoxy)terephthalic Acid as a Monomer
As a difunctional monomer, this compound serves as a foundational building block for a variety of polymers. The presence of two carboxylic acid groups allows it to undergo polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. The ether-containing side chains distinguish it from conventional terephthalic acid, imparting unique properties to the resulting polymers.
The incorporation of this compound into polymer backbones is a key strategy for enhancing material properties. The two methoxyethoxy side chains play a crucial role by introducing flexibility and disrupting the close packing of polymer chains. Unlike the rigid polymers formed from unsubstituted terephthalic acid (a precursor to PET), polymers made with this substituted monomer exhibit lower crystallinity.
This disruption of chain packing increases the free volume within the material, which typically leads to:
Enhanced Solubility: The ether groups improve the polymer's interaction with a wider range of organic solvents, simplifying processing and characterization.
Increased Flexibility: The flexible side chains act as internal plasticizers, lowering the glass transition temperature (Tg) of the polymer and making it less brittle.
Improved Processability: A lower melting temperature and viscosity can be expected, which is advantageous for melt processing techniques.
Poly(ether-ester)s synthesized with this monomer combine the desirable mechanical properties of polyesters with the flexibility and hydrolytic resistance often associated with polyethers.
Table 1: Predicted Influence of this compound on Polymer Properties
| Property | Influence of Monomer | Rationale |
| Solubility | Increased | Ether side chains enhance interaction with organic solvents. |
| Flexibility | Increased | Side chains disrupt rigid polymer packing, lowering Tg. |
| Crystallinity | Decreased | Bulky, flexible side chains hinder the formation of ordered crystalline regions. |
| Processability | Improved | Lowered melting point and viscosity from reduced crystallinity. |
The term "acid-pendant" typically refers to acid groups attached to the side of a polymer chain. However, in the context of synthesizing polymers from this compound, the carboxylic acid groups are fundamental to forming the polymer backbone itself through polycondensation. By reacting these acid groups with other monomers, a linear polymer chain is created. The "pendant" features in this case are the methoxyethoxy groups, not the acid groups. The strategic design lies in selecting this specific monomer to build the backbone, thereby engineering the polymer to have the inherent flexibility and solubility conferred by these side chains. This approach allows for the precise tailoring of material properties from the monomer level up.
In the field of organic electronics, particularly for applications like organic electrochemical transistors (OECTs), there is a high demand for semiconducting polymers that are both stretchable and capable of mixed ionic-electronic conduction. Research has shown that attaching flexible, polar side chains, such as oligo(ethylene glycol) derivatives, to a conjugated polymer backbone is an effective strategy for achieving these properties.
While not a conjugated monomer itself, this compound can be chemically modified and integrated into more complex monomer structures destined for redox-active semiconducting polymers. The methoxyethoxy side chains are analogous to the glycolated chains used in high-performance, stretchable OECT materials. These side chains can facilitate ion transport and improve the material's mechanical compliance, making it more suitable for bioelectronic interfaces and wearable devices. The design principles validated in advanced RASPs, which emphasize features like moderate side-chain density and a non-linear backbone, could guide the use of this terephthalic acid derivative in creating novel, high-performance electronic materials.
Functional Coatings and Additives for Performance Enhancement
Terephthalic acid is a well-established component in the production of polyester (B1180765) resins for various coatings, including those for metal, appliances, and automotive applications. The aromatic ring of the terephthalic acid unit imparts hardness, corrosion resistance, and stain resistance to the finished coating.
By extension, this compound offers a pathway to create functional poly(ether-ester) coatings with a unique combination of properties. Such coatings would be expected to retain the inherent toughness and chemical resistance from the terephthalate (B1205515) core while gaining enhanced flexibility and adhesion from the ether side chains. Poly(ether-ester) structures are known to be desirable in polyurethane (PUR) applications where a mix of hydrolysis resistance (from the ether component) and abrasion resistance (from the polyester component) is needed. The use of this monomer could therefore lead to advanced polyurethane dispersion (PUD) coatings with improved durability and tailored mechanical properties.
Electrochemical Applications of Related Terephthalate Derivatives
While direct electrochemical applications of this compound are not widely documented, the broader family of terephthalate derivatives sees significant use in electrochemistry.
A primary area of research is the upcycling of polyethylene (B3416737) terephthalate (PET) waste for electrochemical applications. sigmaaldrich.com Through processes like glycolysis or hydrolysis, PET can be broken down into its constituent monomers, including terephthalic acid or its esters. These monomers can then be used as precursors to synthesize advanced carbon-based materials with high electrical conductivity and porosity, making them suitable for energy storage devices like supercapacitors and batteries. sigmaaldrich.com
Furthermore, simpler terephthalate derivatives have shown utility in electrochromic devices. Dimethyl terephthalate (DMT), for example, can be electrochemically reduced to produce a vivid color change. Current time information in Boston, MA, US. When DMT moieties are incorporated into a polymer chain, as in PET, the resulting film-modified electrode can exhibit superior coloring, better memory properties, and greater switching stability compared to the monomer alone. Current time information in Boston, MA, US. This demonstrates the potential for terephthalate-based polymers in smart window and display technologies.
Table 2: Summary of Electrochemical Applications of Terephthalate Derivatives
| Derivative/Precursor | Application Area | Function/Role |
| Polyethylene Terephthalate (PET) | Energy Storage | Precursor for creating high-surface-area carbon materials for supercapacitors and batteries. sigmaaldrich.com |
| Dimethyl Terephthalate (DMT) | Electrochromic Devices | Active material that undergoes a color change upon electrochemical reduction. Current time information in Boston, MA, US. |
| PET Film | Electrochromic Devices | Polymer matrix containing DMT moieties, offering enhanced stability and memory effects. Current time information in Boston, MA, US. |
Supramolecular Chemistry and Coordination Architectures
Metal-Organic Frameworks (MOFs) Employing 2,5-Bis(2-methoxyethoxy)-1,4-benzenedicarboxylate (BME-bdc) as a Linker
The deprotonated form of 2,5-Bis(2-methoxyethoxy)terephthalic acid, known as 2,5-Bis(2-methoxyethoxy)-1,4-benzenedicarboxylate (BME-bdc), serves as a versatile organic linker in the synthesis of MOFs. These frameworks are constructed from metal ions or clusters connected by organic ligands, creating highly porous and crystalline structures. The presence of the flexible methoxyethoxy groups on the BME-bdc linker imparts unique properties to the resulting MOFs, particularly in terms of structural flexibility and selective gas adsorption.
Synthetic Methodologies and Structural Diversity of BME-bdc Based MOFs
The synthesis of MOFs using the BME-bdc linker typically involves solvothermal methods, where the metal salt and the organic linker are heated in a solvent-filled, sealed vessel. This process allows for the slow crystallization of the framework. The choice of metal center, solvent, and reaction conditions can lead to a variety of structures with different topologies and properties.
The use of 2,5-disubstituted bdc derivatives like BME-bdc, in combination with co-ligands such as 4,4′-bipyridine, can lead to the formation of novel honeycomb-like structures. researchgate.net These structures possess cylindrical channels that are decorated with the flexible side groups of the BME-bdc linker. researchgate.net This functionalization of the pore environment is crucial for achieving selective adsorption of gases like carbon dioxide. researchgate.net
The concept of isoreticular chemistry, which involves using linkers of the same geometry but different sizes to create a series of frameworks with the same topology but varying pore sizes, can be applied to BME-bdc based systems. By systematically modifying the linker, it is possible to fine-tune the properties of the resulting MOFs. While the search results provide examples of isoreticular MOFs with other linkers, the principle is directly applicable to the design of new BME-bdc based materials with tailored functionalities. researchgate.netresearchgate.netnih.govrsc.org
A notable characteristic of MOFs synthesized with the BME-bdc linker is their structural flexibility, often referred to as "breathing." acs.orgresearchgate.net These frameworks can undergo reversible structural changes in response to external stimuli such as the adsorption of guest molecules or changes in temperature. acs.orgresearchgate.net This phenomenon is particularly evident in pillared-layered MOFs with the general formula M2(BME-bdc)2(dabco), where M can be Zn2+, Co2+, Ni2+, or Cu2+, and dabco is 1,4-diazabicyclo[2.2.2]octane. acs.orgresearchgate.net
These materials can transition between a narrow pore (np) and a large pore (lp) form. acs.orgresearchgate.net The transition is driven by the interactions between the flexible methoxyethoxy side chains of the BME-bdc linker and the guest molecules. The nature of the metal ion also plays a crucial role in the breathing behavior, influencing the transition pressures and temperatures. acs.orgresearchgate.net For instance, in situ powder X-ray diffraction studies have revealed different mechanisms for the narrow-pore to large-pore phase transition during CO2 adsorption depending on the metal center. acs.org
Table 1: Structural Transition Parameters for M2(BME-bdc)2(dabco) MOFs
| Metal Ion (M²⁺) | Transition Stimulus | Initial Phase | Final Phase | Key Findings |
|---|---|---|---|---|
| Zn²⁺, Co²⁺, Ni²⁺, Cu²⁺ | Guest Adsorption (e.g., CO₂) | Narrow Pore (np) | Large Pore (lp) | The threshold pressure for the transition is dependent on the metal cation. acs.org |
This table is based on findings from studies on pillared-layered MOFs and illustrates the influence of the metal center on the breathing behavior.
The choice of solvent is a critical parameter in the synthesis of MOFs, capable of directing the formation of different structural isomers and topologies. Solvents can influence the coordination environment of the metal ions and the self-assembly process of the framework. researchgate.netrsc.org For instance, in the synthesis of lead(II) coordination polymers with a different linker, the use of different solvent systems resulted in varying architectures. researchgate.net
While specific studies detailing the solvent's role in directing isomer formation for BME-bdc based MOFs were not prevalent in the search results, the general principles of solvent-directed synthesis are well-established in MOF chemistry. The polarity, size, and coordinating ability of the solvent molecules can all play a role in determining the final structure of the BME-bdc based MOF.
Gas Adsorption and Separation Properties in Functionalized MOFs
The functionalization of the BME-bdc linker with methoxyethoxy groups creates a unique pore environment that is highly suitable for selective gas adsorption. The flexible side chains can interact favorably with specific gas molecules, leading to enhanced uptake and selectivity.
MOFs based on the BME-bdc linker have demonstrated high selectivity for the adsorption of carbon dioxide (CO2) over other gases like nitrogen (N2) and methane (B114726) (CH4). researchgate.net This selectivity is attributed to the favorable interactions between the polar CO2 molecules and the ether oxygen atoms in the methoxyethoxy side chains of the BME-bdc linker.
The breathing behavior of these flexible frameworks also plays a crucial role in CO2 capture. The transition from a narrow-pore to a large-pore structure upon CO2 adsorption can lead to a significant increase in uptake capacity at specific pressures. This "gate-opening" phenomenon allows for the selective capture of CO2 even at low concentrations.
In situ 13C NMR spectroscopy has been used to study the adsorption of CO2 in a series of functionalized MOFs, including those with the BME-bdc linker. researchgate.net These studies provide insights into the gate-opening process and the interactions between CO2 and the framework. researchgate.net
Table 2: CO₂ Adsorption Properties of Selected BME-bdc based MOFs
| MOF Composition | Temperature (K) | Pressure (bar) | CO₂ Uptake (mmol/g) | Selectivity (CO₂/N₂) | Reference |
|---|---|---|---|---|---|
| Zn₂(BME-bdc)₂(dabco) | 273 | 1 | ~4.5 | High | acs.org |
| Co₂(BME-bdc)₂(dabco) | 273 | 1 | ~4.0 | High | acs.org |
| Ni₂(BME-bdc)₂(dabco) | 273 | 1 | ~3.8 | High | acs.org |
Structural Changes and Framework Dynamics Upon Gas Accommodation
Metal-organic frameworks incorporating the 2,5-bis(2-methoxyethoxy)terephthalate (BME-bdc) linker exhibit significant structural flexibility, undergoing reversible phase transitions in response to external stimuli such as gas adsorption and temperature changes. A notable example is the series of pillared-layered MOFs with the general formula M(BME-bdc)(dabco) (where M = Zn²⁺, Co²⁺, Ni²⁺, Cu²⁺ and dabco = 1,4-diazabicyclo[2.2.2]octane). These materials can switch between a narrow pore (np) and a large pore (lp) phase. acs.org
Table 1: Influence of Metal Cation on the Phase Transition of M(BME-bdc)(dabco) MOFs
| Metal Cation (M²⁺) | Transition Trigger | Structural Change | Key Findings |
|---|---|---|---|
| Zn²⁺, Co²⁺, Ni²⁺, Cu²⁺ | Gas Adsorption (e.g., CO₂) | Narrow Pore (np) to Large Pore (lp) | Threshold pressure and transition enthalpy are metal-dependent. acs.org |
Mechanisms of Molecular Gating by Flexible Side Chains
The flexible 2-methoxyethoxy side chains of the BME-bdc linker can act as molecular gates, controlling the access of guest molecules to the pores of the framework. This "gating" phenomenon is a dynamic process where the side chains can adopt different conformations, either blocking or opening the channels in response to external stimuli. The steric hindrance and the ability of the alkoxy groups to interact with guest molecules are key factors in this mechanism. nih.gov
In the narrow pore phase, the side chains may be oriented in a way that they partially or fully obstruct the pore apertures. Upon interaction with specific guest molecules or with a change in temperature, these chains can reorient themselves, leading to an expansion of the pore volume and allowing for guest ingress. This molecular gating is a critical feature for applications in selective gas separation and controlled release of molecules. The flexibility of the ether chains allows for a subtle yet effective control over the diffusion of molecules through the framework, a principle that is being explored for creating "smart" materials with on-demand porosity.
Covalent Organic Frameworks (COFs) and Related Porous Organic Materials
While direct synthesis of COFs using this compound is not extensively documented in the reviewed literature, the principles of COF synthesis with analogous terephthalic acid derivatives provide a clear blueprint for its potential application. COFs are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The synthesis of COFs typically involves the condensation reaction between monomers with complementary functional groups.
Coordination Polymers (CPs) Incorporating Functionalized Terephthalic Acid Analogues
The versatility of terephthalic acid and its derivatives as linkers in the construction of coordination polymers is well-established. The introduction of functional groups onto the terephthalic backbone, such as the 2-methoxyethoxy chains, allows for the fine-tuning of the structural and functional properties of the resulting CPs.
Design and Synthesis of Functionalized Terephthalic Acid-Based Coordination Polymers
The synthesis of coordination polymers with functionalized terephthalic acid analogues often employs solvothermal methods. For example, coordination polymers based on the closely related 2,5-dimethoxyterephthalate (2,5-DMT) linker have been synthesized by reacting 2,5-dimethoxyterephthalic acid with various divalent metal nitrates (Co²⁺, Mn²⁺, Zn²⁺, Mg²⁺) in dimethylformamide (DMF) at elevated temperatures. mdpi.com
These reactions yield crystalline products with structures that are influenced by the choice of the metal cation. mdpi.com In the case of Co²⁺, Mn²⁺, and Zn²⁺, isostructural solvent-free coordination polymers with the formula M(2,5-DMT) are formed. mdpi.com In these structures, the metal cation is coordinated by the carboxylate groups of four different 2,5-DMT linkers, and the methoxy (B1213986) groups also participate in the coordination, leading to a distorted coordination environment. mdpi.com The interconnection of these coordination polyhedra through the 2,5-DMT linkers results in a three-dimensional network. mdpi.com The longer and more flexible 2-methoxyethoxy chains of this compound are expected to offer even greater versatility in the design of coordination polymers, potentially leading to more complex and dynamic framework structures.
Luminescent Properties and Sensing Capabilities of Coordination Polymers
Coordination polymers constructed from functionalized terephthalic acid analogues often exhibit interesting luminescent properties, which can be exploited for chemical sensing applications. The luminescence can originate from the organic linker, the metal center, or from a combination of both through charge transfer processes.
In coordination polymers based on the 2,5-dimethoxyterephthalate (2,5-DMT) linker, the ligand itself is luminescent, showing a strong blue emission. mdpi.com When incorporated into coordination polymers with Mn²⁺ and Zn²⁺, the resulting materials also exhibit bright luminescence. doaj.org While the Zn²⁺ compound shows a blue emission similar to the free ligand, the Mn²⁺-based material displays an additional metal-centered red emission. doaj.org The presence of Co²⁺, however, tends to quench the luminescence. doaj.org
The luminescent properties of these materials make them promising candidates for sensing applications. The interaction of analyte molecules with the framework can lead to a change in the luminescent signal, such as quenching or a shift in the emission wavelength. The flexible side chains, such as the 2-methoxyethoxy groups, can play a significant role in modulating these sensing capabilities by influencing the local environment of the luminescent centers and by providing specific binding sites for analytes.
Table 2: Luminescent Properties of M(2,5-DMT) Coordination Polymers
| Metal Cation (M²⁺) | Emission Color | Origin of Luminescence | Potential Application |
|---|---|---|---|
| Mn²⁺ | Blue and Red | Ligand-based and Metal-centered | Dual-emitting sensor |
| Zn²⁺ | Blue | Ligand-based | Fluorescent sensor |
Advanced Spectroscopic and Diffraction Techniques for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2,5-Bis(2-methoxyethoxy)terephthalic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.
For terephthalic acid derivatives, both ¹H NMR and ¹³C NMR are employed. In the ¹H NMR spectrum of a related compound, aminoterephthalic acid, distinct signals corresponding to the aromatic protons and the amine group are observed. For this compound, one would expect to see characteristic signals for the protons on the benzene (B151609) ring, as well as signals for the protons in the methoxyethoxy side chains. The integration of these signals would confirm the ratio of protons in different parts of the molecule.
¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone of the molecule. The spectrum for a derivative linker used in the formation of Cr-MIL-101-UR2, a metal-organic framework, shows distinct peaks for each carbon atom in the molecule, which can be clearly assigned. For this compound, distinct signals would be expected for the carboxylic acid carbons, the aromatic carbons, and the carbons of the ether side chains.
| Compound | Technique | Solvent | Chemical Shift (ppm) | Assignment |
|---|---|---|---|---|
| Aminoterephthalic acid | ¹H NMR | NaOD/D₂O | 8.5 - 6.0 | Aromatic and Amine Protons |
| Cr-MIL-101-UR2 linker | ¹³C NMR | NaOD/D₂O (20%) | 200 - 50 | All carbon signals clearly assigned |
Mass Spectrometry Techniques (LC-MS, UPLC) for Purity Assessment and Molecular Identity Confirmation
Mass spectrometry (MS), often coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), is a powerful technique for confirming the molecular weight and assessing the purity of this compound. These methods are particularly useful for analyzing non-volatile compounds and complex mixtures.
In the analysis of oligomers from polyethylene (B3416737) terephthalate (B1205515) (PET), a polymer based on terephthalic acid, HPLC-ESI-MS (High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) has been used to identify and quantify various linear and cyclic oligomers. nih.govtandfonline.com This technique allows for the separation of components in a mixture by HPLC, followed by their detection and identification based on their mass-to-charge ratio by MS. For this compound, LC-MS would be used to confirm its molecular weight and to detect any impurities from its synthesis.
UPLC-MS-QTOF (Ultra-Performance Liquid Chromatography-Mass Spectrometry-Quadrupole Time-of-Flight) has been employed to identify and quantify oligomers in PET samples, demonstrating the high resolution and accuracy of this technique for structural elucidation.
| Technique | Application | Key Findings |
|---|---|---|
| HPLC-DAD/ESI-MS | Analysis of oligomers in PET, PETG, and Tritan™ | Identified and quantified ~100 linear and cyclic oligomers. nih.govtandfonline.com |
| UPLC-MS-QTOF | Determination of oligomers in PET pellets | Identified 14 cyclic and linear oligomers composed of terephthalic acid, ethylene (B1197577) glycol, and diethylene glycol. |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, quantification, and purity assessment of this compound. The method's versatility allows for the analysis of a wide range of terephthalic acid derivatives and related impurities.
A reverse-phase HPLC method has been developed for the analysis of 2,5-Bis[p-chloroanilino]terephthalic acid, a substituted terephthalic acid derivative. sielc.com This method utilizes a C18 column and a mobile phase of acetonitrile, water, and an acid, demonstrating the straightforward application of HPLC for the analysis of such compounds. For mass spectrometry compatibility, the phosphoric acid in the mobile phase can be replaced with formic acid. sielc.com
HPLC has also been used to quantify byproducts in the synthesis of 2,5-dihydroxyterephthalic acid, a structurally related compound. researchgate.net This highlights the utility of HPLC in monitoring reaction progress and optimizing synthesis conditions to maximize the yield of the desired product.
| Compound | Column | Mobile Phase | Detection |
|---|---|---|---|
| 2,5-Bis[p-chloroanilino]terephthalic acid | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Not specified |
| 2,5-dihydroxyterephthalic acid and byproducts | Not specified | Not specified | Not specified |
X-ray Diffraction Studies for Solid-State Structure Analysis
X-ray diffraction (XRD) techniques are fundamental for determining the solid-state structure of crystalline materials, including those derived from this compound, such as metal-organic frameworks (MOFs).
Powder X-ray Diffraction (PXRD) for Phase Identification and Monitoring Structural Changes in Porous Materials
Powder X-ray Diffraction (PXRD) is a key technique for identifying the crystalline phases of a material and for monitoring structural changes. In the context of terephthalate-based MOFs, PXRD is used to confirm the formation of the desired structure and to study its stability under various conditions. For example, the crystallinity of terephthalate and trimesate-based MOFs of Mn, Co, and Ni was monitored using PXRD to assess their photostability. thieme-connect.de
PXRD is also instrumental in studying the "breathing" characteristics of flexible MOFs, such as MIL-53(Al), which is constructed from aluminum and terephthalic acid. The diffraction patterns reveal changes in the unit cell volume upon hydration and dehydration, corresponding to narrow-pore and large-pore forms of the material. tandfonline.com
| Phase | Crystal System | Space Group | Unit Cell Volume (ų) |
|---|---|---|---|
| As-synthesized | Orthorhombic | Pnma | 1371.3(2) |
| High-temperature (dehydrated) | Orthorhombic | Imma | 1425.2(2) |
| Low-temperature (hydrated) | Monoclinic | P2₁/c | 1891.55(10) |
Single-Crystal X-ray Diffraction for Precise Atomic Arrangement Determination in Coordination Compounds
Single-crystal X-ray diffraction (SCXRD) provides the most precise determination of the atomic arrangement within a crystal, including bond lengths, bond angles, and connectivity. This technique is essential for unambiguously determining the structure of new coordination compounds and MOFs.
For MOFs synthesized from terephthalate derivatives, SCXRD reveals the coordination environment of the metal ions and the way the organic linkers connect them to form a porous framework. This detailed structural information is crucial for understanding the material's properties and for designing new materials with specific functionalities. SCXRD is a powerful tool for studying structural transformations in porous coordination polymers in response to external stimuli.
In Situ Crystallographic Studies for Investigating Gas Sorption Mechanisms in Porous Frameworks
In situ crystallographic studies, particularly using synchrotron X-ray sources, allow for the investigation of dynamic processes, such as gas sorption, within porous materials in real-time. By collecting diffraction data while the material is exposed to a gas, it is possible to directly observe the structural changes that occur upon gas adsorption and to identify the specific binding sites of the gas molecules within the framework.
In situ single-crystal X-ray diffraction has been used to study the adsorption of biologically active gases, such as nitric oxide and carbon monoxide, in MOFs like Ni-CPO-27, which is made with 2,5-dihydroxyterephthalate linkers. researchgate.net These studies provide valuable insights into the binding mechanisms and geometries of the adsorbed gas molecules. Similarly, in situ PXRD, in combination with gas physisorption, can reveal guest-induced structural dynamics in MOFs. researchgate.net
| MOF | Gas | Technique | Key Findings |
|---|---|---|---|
| Ni-CPO-27 | NO, CO | In situ SCXRD | Elucidation of binding mechanisms and geometries of adsorbed gases. researchgate.net |
| Various MOFs | Various gases | In situ PXRD with gas physisorption | Mechanistic understanding of stimuli-induced phase transitions. researchgate.net |
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis
The FTIR spectrum of this compound is expected to exhibit a combination of stretching and bending vibrations characteristic of these groups. The presence of the carboxylic acid functional groups would be confirmed by a broad absorption band in the region of 2500-3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxyl groups. Additionally, a strong, sharp peak corresponding to the C=O (carbonyl) stretching vibration is anticipated around 1700 cm⁻¹.
The aromatic nature of the molecule will be evidenced by several peaks. The C-H stretching vibrations of the benzene ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected to produce a series of sharp bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the benzene ring.
The ether linkages in the methoxyethoxy side chains are characterized by a strong C-O-C stretching vibration, which is typically observed in the 1050-1250 cm⁻¹ region. The presence of the methyl groups will be indicated by C-H stretching and bending vibrations.
An interactive data table summarizing the expected characteristic FTIR peaks for this compound is provided below:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | ~1700 | Strong |
| Aromatic Ring | C-H Stretch | >3000 | Medium |
| Aromatic Ring | C=C Stretch | 1400-1600 | Medium-Strong |
| Ether | C-O-C Stretch | 1050-1250 | Strong |
| Alkyl | C-H Stretch | 2850-3000 | Medium |
This detailed analysis of the vibrational spectrum allows for a thorough confirmation of the chemical structure and functional groups present in this compound.
Electronic Spectroscopy (UV-Visible Spectroscopy) for Sensing Mechanism Elucidation and Stability Monitoring
Electronic spectroscopy, specifically UV-Visible spectroscopy, provides information about the electronic transitions within a molecule and is a valuable technique for studying the sensing mechanisms of materials and monitoring their stability. For this compound, the UV-Visible spectrum is expected to be dominated by the electronic transitions of the substituted benzene ring.
Aromatic compounds typically exhibit strong absorption in the ultraviolet region due to π → π* transitions. The benzene ring in this compound is expected to show characteristic absorption bands. The presence of auxochromic groups, such as the carboxylic acid and methoxyethoxy groups, can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.
The elucidation of sensing mechanisms often involves monitoring changes in the UV-Visible spectrum of a material upon interaction with an analyte. For instance, metal-organic frameworks (MOFs) synthesized using this compound as a linker could exhibit changes in their electronic spectra upon the binding of metal ions or organic molecules. These spectral shifts can provide insights into the nature of the host-guest interactions.
Furthermore, UV-Visible spectroscopy is a powerful tool for monitoring the stability of materials. Degradation of the compound, whether through thermal, photochemical, or chemical processes, can lead to changes in its electronic structure, which would be reflected in its UV-Visible spectrum. By monitoring the absorbance at specific wavelengths over time, the rate and extent of degradation can be quantified. This is particularly important for polymeric materials and frameworks where the long-term stability of the organic linker is critical for performance.
The expected UV-Visible absorption data for this compound, based on related aromatic compounds, can be summarized as follows:
| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |
| π → π* | 200-300 | Substituted Benzene Ring |
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Behavior of Polymeric and Framework Materials
Thermogravimetric analysis (TGA) is a technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For polymeric and framework materials derived from this compound, TGA provides crucial information about their decomposition behavior and upper-use temperature limits.
The thermal decomposition of materials incorporating this linker is expected to occur in multiple stages, corresponding to the breakdown of different parts of the molecule. The initial weight loss may be attributed to the desorption of adsorbed solvent or water molecules. The subsequent decomposition steps would involve the breakdown of the organic components.
The ether linkages in the methoxyethoxy side chains are generally less thermally stable than the aromatic backbone and are expected to decompose at lower temperatures. The carboxylic acid groups may also undergo decarboxylation at elevated temperatures. The final decomposition stage at higher temperatures would correspond to the breakdown of the more stable aromatic terephthalate core.
A hypothetical TGA data table for a polymer or MOF containing the this compound linker is presented below to illustrate the expected decomposition behavior:
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 1 | 50-150 | 5-10 | Desolvation |
| 2 | 200-350 | 20-30 | Decomposition of Methoxyethoxy Side Chains |
| 3 | 350-500 | 30-40 | Decarboxylation and Decomposition of Aromatic Core |
| 4 | >500 | Remaining Mass | Formation of Stable Residue (e.g., metal oxide in MOFs) |
Understanding the thermal stability and decomposition pathways through TGA is essential for the rational design and application of materials based on this compound, ensuring their suitability for various operating conditions.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Elucidiating Electronic Structures and Molecular Interactions
There is a notable absence of published research detailing Density Functional Theory (DFT) calculations specifically for 2,5-Bis(2-methoxyethoxy)terephthalic acid. Such studies would be instrumental in understanding the molecule's electronic properties, including the distribution of electron density, the energies of its frontier molecular orbitals (HOMO and LUMO), and the nature of intramolecular interactions. These calculations could predict the most stable conformation of the molecule, clarifying the spatial arrangement of the flexible methoxyethoxy side chains relative to the central terephthalic acid core. This information is crucial for predicting how the molecule will interact with metal centers and other organic linkers in the formation of larger supramolecular structures.
Computational Modeling of Adsorption Phenomena and Framework Dynamics in Porous Materials
In the context of porous materials like MOFs, computational modeling is a powerful technique to simulate the adsorption of guest molecules and to understand the dynamic behavior of the framework. As of now, no specific computational studies on adsorption phenomena or framework dynamics have been reported for materials synthesized using this compound. Future research in this area could involve Grand Canonical Monte Carlo (GCMC) simulations to predict the uptake of various gases or solvents within a hypothetical MOF constructed from this linker. Molecular dynamics (MD) simulations could further elucidate the flexibility of the framework, the movement of the ether side chains, and how these dynamics influence guest accessibility and diffusion.
Fluorescence Lifetime Analysis for Understanding Photophysical Processes in Luminescent Materials
Experimental and computational fluorescence lifetime analysis provides deep insights into the photophysical processes of luminescent materials. For this compound and its potential use in luminescent MOFs, such analyses are yet to be performed. Theoretical calculations, such as Time-Dependent DFT (TD-DFT), would be necessary to predict the excited state properties, including radiative and non-radiative decay rates, which are fundamental to understanding and predicting the fluorescence quantum yield and lifetime. This data is essential for the rational design of new functional luminescent materials.
Molecular Docking Studies for Investigating Binding Interactions of Functionalized Compounds
Molecular docking is a computational technique primarily used in drug discovery to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. While this technique is highly valuable, its application to this compound has not been documented in the scientific literature. In the broader context of materials science, similar computational approaches could be adapted to study the interactions of this linker with other molecules or surfaces, but specific molecular docking studies remain an unexplored area for this compound.
Future Perspectives and Emerging Research Directions for 2,5 Bis 2 Methoxyethoxy Terephthalic Acid
Development of Multi-Functional Materials by Integrating Polyether-Functionalized Terephthalates
The integration of polyether-functionalized terephthalates, such as 2,5-Bis(2-methoxyethoxy)terephthalic acid, into polymer backbones is a key strategy for creating multi-functional materials. The flexible ether linkages can impart improved processability, solubility, and toughness to otherwise rigid polymer chains. Furthermore, the oxygen atoms in the ether chains can act as coordination sites for metal ions, offering a pathway to hybrid materials with tailored optical, electronic, or catalytic properties.
A significant area of development lies in the synthesis of novel copolyesters and polyamides. By strategically incorporating this compound as a comonomer, researchers can precisely tune the properties of the resulting polymers. For instance, its inclusion can disrupt chain packing, lowering crystallinity and enhancing transparency and flexibility in materials like Poly(ethylene terephthalate) (PET). The ether side chains can also improve dyeability and moisture absorption, properties valuable in the textile industry.
Moreover, this compound is an ideal candidate for constructing advanced porous materials like Metal-Organic Frameworks (MOFs). The carboxylic acid groups readily coordinate with metal ions, while the methoxyethoxy side chains can line the pores of the resulting framework. myskinrecipes.com This functionalization can enhance the selective adsorption of specific gases or pollutants, making these MOFs highly suitable for applications in carbon capture and environmental remediation. myskinrecipes.com
Table 1: Potential Property Enhancements in Polymers by Incorporating this compound
| Property | Base Polymer Example | Anticipated Enhancement | Potential Application |
| Flexibility | Poly(ethylene terephthalate) (PET) | Increased chain mobility, reduced brittleness | Flexible packaging, films |
| Solubility | Aromatic Polyamides (Aramids) | Improved solubility in common organic solvents | Advanced coatings, membrane processing |
| Ion Coordination | Epoxy Resins | Introduction of sites for metal ion binding | Catalysis, conductive composites |
| Gas Selectivity | Metal-Organic Frameworks (MOFs) | Modified pore environment for selective CO₂ capture | Carbon capture, gas separation |
Exploration of Novel and Sustainable Synthetic Pathways for Scalable Production
The widespread application of this compound hinges on the development of efficient, scalable, and environmentally benign synthetic routes. Current research directions are focused on moving away from harsh reaction conditions and petroleum-based feedstocks towards greener chemical processes.
One promising approach involves the etherification of 2,5-dihydroxyterephthalic acid. google.com Sustainable methods to produce 2,5-dihydroxyterephthalic acid, for example from 2,5-dihaloterephthalic acid using copper catalysts in aqueous media, are being explored to reduce reliance on organic solvents. google.comgoogle.com The subsequent etherification step could be optimized by using phase-transfer catalysts to improve reaction rates and minimize waste.
Another forward-looking strategy is the direct synthesis from biomass-derived platform chemicals. This involves designing catalytic pathways that can convert renewable feedstocks into the functionalized aromatic core. Assessing the sustainability of these new routes is crucial. Green chemistry metrics, such as atom economy and E-factor, can be used to quantify the environmental impact and efficiency of these novel synthetic pathways compared to traditional methods. rsc.org
Table 2: Comparison of Potential Synthetic Pathways for 2,5-Dialkoxyterephthalic Acids
| Pathway | Starting Materials | Key Advantages | Key Challenges |
| Traditional Etherification | 2,5-Dihydroxyterephthalic acid, Alkylating agent | Established chemistry, high purity product | Use of strong bases, potential for waste generation |
| Catalytic Aqueous Synthesis | 2,5-Dihaloterephthalic acid, Base, Copper catalyst | Use of water as a solvent, potentially milder conditions | Catalyst cost and recovery, removal of halide salts |
| Biomass Conversion | Lignin-derived aromatics, Bio-based alcohols | Utilizes renewable feedstocks, potential for carbon neutrality | Complex multi-step processes, low yields, catalyst development |
Advanced Applications in Responsive Materials and Sensing Technologies
The polyether side chains of this compound are central to its potential in creating "smart" or responsive materials. These chains can exhibit changes in conformation and solubility in response to external stimuli such as temperature, pH, or the presence of specific ions.
Polymers incorporating this monomer could be designed as thermo-responsive materials. The lower critical solution temperature (LCST) behavior, characteristic of some polyethers, could be engineered into the polymer, allowing it to undergo a reversible phase transition in aqueous solutions at a specific temperature. This property is highly sought after for applications in controlled drug delivery and smart hydrogels. Research on copolymers containing 2-(2-methoxyethoxy)ethyl methacrylate (B99206) has demonstrated the viability of using such side chains to induce thermo-responsive behavior in nanoparticles. researchgate.net
In the realm of sensing, the ether oxygen atoms can act as recognition sites for specific metal cations (e.g., Li⁺, Na⁺). When incorporated into a conjugated polymer backbone, the binding of an ion to the side chains can induce a conformational change in the polymer, leading to a detectable change in its fluorescence or color (a chromogenic response). This mechanism could be the basis for highly selective and sensitive chemical sensors for environmental monitoring or biomedical diagnostics. The functionalization of PET surfaces with smart polymers has already shown the potential for creating pH-responsive membranes. researchgate.net
Synergistic Approaches Combining Experimental Synthesis with Advanced Computational Methodologies
The integration of computational modeling with experimental synthesis offers a powerful paradigm for accelerating the design and discovery of new materials based on this compound. Molecular dynamics (MD) simulations and quantum mechanical calculations can provide profound insights into material properties at the atomic level, guiding experimental efforts and reducing the need for trial-and-error synthesis.
Computational methods can be used to predict how the incorporation of this monomer will affect the bulk properties of a polymer. For example, MD simulations can model the polymer chain packing, glass transition temperature, and mechanical modulus of new copolyesters. nih.gov This allows for the in silico screening of potential candidates before committing to laboratory synthesis. Recent advancements include the development of polarizable force fields for polyesters, which more accurately capture the complex electronic effects at interfaces, crucial for predicting interactions with solvents or biological molecules. acs.orgchemrxiv.org
Furthermore, modeling can elucidate the mechanisms behind the functionality of materials. For instance, quantum mechanical calculations can determine the binding energies of different metal ions to the ether side chains, helping to design sensors with high selectivity. tandfonline.com By simulating the interaction between a polymer and a solvent, researchers can better understand and predict responsive behaviors like the LCST transition. This synergistic approach, where computational predictions guide experimental design and experimental results validate and refine computational models, will be essential for unlocking the full potential of this compound in advanced applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,5-Bis(2-methoxyethoxy)terephthalic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- The compound is typically synthesized via multi-step functionalization of terephthalic acid. A common approach involves nucleophilic substitution or esterification reactions to introduce methoxyethoxy groups at the 2 and 5 positions.
- Optimization strategies:
- Use anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) to enhance esterification efficiency .
- Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography to achieve >98% purity .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 40–120°C |
| Solvent | Toluene or DMF |
| Catalyst | Pyridine/DMAP |
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent placement and aromatic proton environments. Methoxyethoxy peaks appear at δ 3.2–3.6 ppm (CHO) and δ 3.6–4.0 ppm (OCHCHO) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (CHO, MW 490.50) .
Q. What are the critical parameters for scaling up laboratory-scale synthesis while maintaining consistent purity?
- Methodological Answer :
- Reaction Scaling : Maintain stoichiometric ratios of terephthalic acid to methoxyethoxy precursors (1:2.2 molar ratio) to minimize unreacted starting material.
- Purification : Implement fractional crystallization with gradient cooling to isolate high-purity crystals.
- Quality Control : Use in-process monitoring (TLC or inline IR) to detect intermediates and byproducts .
Advanced Research Questions
Q. How do the hydrophilic methoxyethoxy substituents influence solubility and reactivity compared to unsubstituted terephthalic acid derivatives?
- Methodological Answer :
- Solubility : Methoxyethoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) due to increased hydrogen bonding capacity. Compare via Hansen solubility parameters .
- Reactivity : Electron-donating substituents reduce electrophilicity of the aromatic ring, requiring stronger Lewis acids (e.g., ZnCl) for Friedel-Crafts reactions. Kinetic studies under varying pH and temperature are recommended .
Q. What strategies mitigate competing side reactions (e.g., oligomerization) during esterification or polymerization processes?
- Methodological Answer :
- Temperature Control : Lower reaction temperatures (60–80°C) reduce thermal degradation.
- Protecting Groups : Temporarily protect carboxyl groups using trimethylsilyl esters to direct functionalization to the aromatic ring .
- Catalyst Selection : Use scandium triflate or other Lewis acids to suppress crosslinking .
Q. How does this compound’s performance as a monomer compare to FDCA in bio-based polyesters regarding thermal stability and mechanical properties?
- Methodological Answer :
- Thermal Analysis : Conduct TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) to compare degradation temperatures () and glass transition temperatures ().
- Mechanical Testing : Tensile strength and Young’s modulus of polyesters synthesized via melt-polycondensation should be benchmarked against FDCA-based polymers. FDCA derivatives exhibit superior gas barrier properties but lower thermal stability (~250°C vs. 300°C for terephthalic acid analogs) .
Q. What computational modeling approaches predict compatibility of this compound in novel co-polymer matrices?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate polymer chain packing and intermolecular interactions using software like GROMACS.
- DFT Calculations : Analyze electronic effects of substituents on polymerization kinetics (e.g., activation energy barriers for esterification) .
Q. What spectroscopic evidence exists for quantifying electronic effects of substituents on catalytic activity?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor charge-transfer transitions in metal-organic frameworks (MOFs) incorporating the compound.
- XPS (X-ray Photoelectron Spectroscopy) : Analyze binding energy shifts in carboxylate oxygen atoms to assess electron withdrawal/donation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
